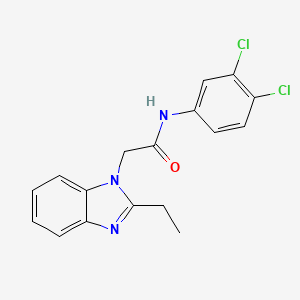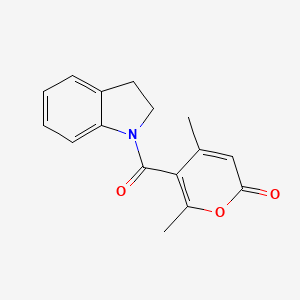
1-(4-Acetylpiperazin-1-yl)-3-(4-methylphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Acetylpiperazin-1-yl)-3-(4-methylphenyl)propan-1-one, also known as 4-Methylpentedrone or 4-MPD, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a designer drug that has gained popularity in the recreational drug market due to its stimulant effects. In recent years, 4-MPD has also gained attention from the scientific community due to its potential applications in research.
Mecanismo De Acción
The exact mechanism of action of 4-MPD is not fully understood. However, it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and attention.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-MPD are similar to other stimulants such as cocaine and amphetamines. It increases heart rate, blood pressure, and body temperature. It also causes euphoria, increased energy, and reduced appetite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-MPD in lab experiments is its availability. It can be easily synthesized in the laboratory and is relatively cheap compared to other psychoactive substances. However, one limitation is its potential for abuse. Due to its stimulant effects, it can be addictive and may lead to adverse health effects.
Direcciones Futuras
There are several potential future directions for research on 4-MPD. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). Another area of interest is its potential as a tool for studying the neurochemical basis of addiction. Further research is needed to fully understand the potential applications of 4-MPD in scientific research.
Conclusion:
In conclusion, 1-(4-Acetylpiperazin-1-yl)-3-(4-methylphenyl)propan-1-one or 1-(4-Acetylpiperazin-1-yl)-3-(4-methylphenyl)propan-1-oneedrone is a synthetic cathinone that has gained popularity in the recreational drug market. However, it also has potential applications in scientific research, particularly in forensic analysis. Its mechanism of action is not fully understood, but it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. Its biochemical and physiological effects are similar to other stimulants, and it has both advantages and limitations for use in lab experiments. Further research is needed to fully understand the potential applications of 4-MPD in scientific research.
Métodos De Síntesis
The synthesis of 4-MPD involves the reaction of 4-methylpropiophenone with piperazine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then acetylated to obtain 1-(4-Acetylpiperazin-1-yl)-3-(4-methylphenyl)propan-1-one. The synthesis of 4-MPD is relatively straightforward and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
4-MPD has shown potential applications in various scientific research studies. One of the main areas of interest is its use as a reference standard in forensic analysis. It can be used as a reference standard for the detection and identification of 4-MPD in biological samples such as blood, urine, and hair.
Propiedades
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-3-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-13-3-5-15(6-4-13)7-8-16(20)18-11-9-17(10-12-18)14(2)19/h3-6H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMFETQDKCZKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B7504513.png)
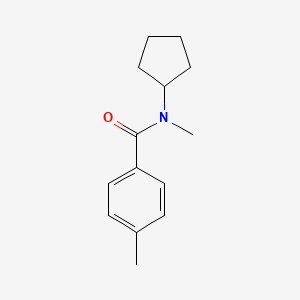
![Cyclopentyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504523.png)

![[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B7504526.png)

![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7504535.png)
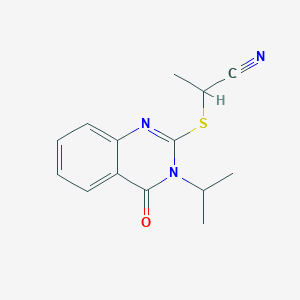
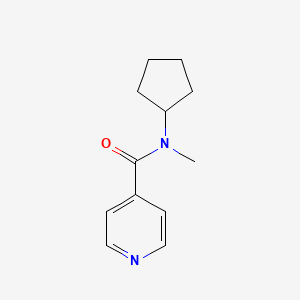
![N-[4-[[4-(4-fluorobenzoyl)phenoxy]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7504548.png)

